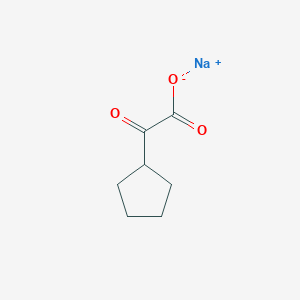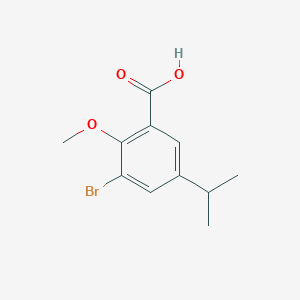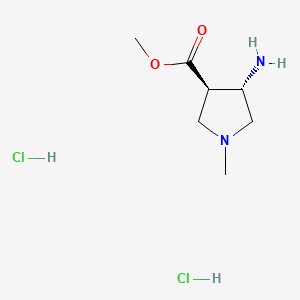
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C7H14N2O2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives.
Introduction of Functional Groups: Functional groups such as the amino and carboxylate groups are introduced through various chemical reactions, including substitution and addition reactions.
Methylation: The methyl group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides or carboxylic acids.
Reduction: Can produce amines or alcohols.
Substitution: Results in various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, which lacks the amino and carboxylate groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Uniqueness
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it valuable for specific applications where other pyrrolidine derivatives may not be suitable.
Propiedades
Fórmula molecular |
C7H16Cl2N2O2 |
|---|---|
Peso molecular |
231.12 g/mol |
Nombre IUPAC |
methyl (3R,4S)-4-amino-1-methylpyrrolidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9-3-5(6(8)4-9)7(10)11-2;;/h5-6H,3-4,8H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |
Clave InChI |
WTWBZDMYGRTXFD-BNTLRKBRSA-N |
SMILES isomérico |
CN1C[C@H]([C@@H](C1)N)C(=O)OC.Cl.Cl |
SMILES canónico |
CN1CC(C(C1)N)C(=O)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)

![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)

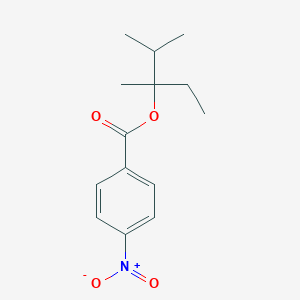
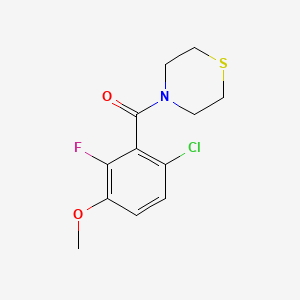

![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)
